What are the physical and chemical properties of 4-(4-Methylthiazol-5-yl)benzonitrile?
What are the physical and chemical properties of 4-(4-Methylthiazol-5-yl)benzonitrile?
An In-depth Technical Guide to 4-(4-Methylthiazol-5-yl)benzonitrile for Advanced Research
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Methylthiazol-5-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, application, and derivatization. We will delve into its structural attributes, physicochemical parameters, spectral characteristics, and core principles of its reactivity. Furthermore, this guide outlines a representative synthetic workflow and discusses essential safety protocols, grounding all technical claims in authoritative references.
Introduction and Compound Identification
4-(4-Methylthiazol-5-yl)benzonitrile is a bifunctional organic molecule featuring a benzonitrile moiety linked to a methylthiazole ring. This unique combination of aromatic and heterocyclic systems imparts a specific set of electronic and steric properties, rendering it a valuable building block in synthetic chemistry. The nitrile group serves as a versatile handle for transformations into amines, amides, or carboxylic acids, while the thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs. Understanding the intrinsic properties of this molecule is paramount for its strategic deployment in the synthesis of novel therapeutic agents and functional materials.
The table below summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile | [1] |
| CAS Number | 122957-57-7 | [1][2][3] |
| Molecular Formula | C₁₁H₈N₂S | [4] |
| Molecular Weight | 200.26 g/mol | [1][4] |
| Canonical SMILES | N#CC1=CC=C(C2=C(C)N=CS2)C=C1 | [4] |
| InChI Key | REUDLMVWBUGLDA-UHFFFAOYSA-N | [1] |
Molecular Structure and Conformation
The molecular architecture of 4-(4-Methylthiazol-5-yl)benzonitrile is defined by the covalent linkage of a phenyl ring and a thiazole ring. The planarity of both ring systems and the potential for rotational freedom around the central carbon-carbon single bond are key determinants of its conformational behavior and interaction with biological targets or other reagents.
Caption: Molecular structure of 4-(4-Methylthiazol-5-yl)benzonitrile.
Physicochemical Properties
The physical state and solubility characteristics of a compound are critical for designing experimental protocols, including reaction setups, purification methods, and formulation for biological assays.
| Property | Value | Source(s) | Notes |
| Physical Form | Powder | [1] | Typically a crystalline solid at standard conditions. |
| Melting Point | 102 °C | [2] | Indicates a relatively stable crystalline lattice. |
| Boiling Point | 305 °C | [2] | Suggests low volatility. |
| Density | 1.766 g/cm³ | [2] | This value may be an estimate and should be confirmed experimentally. |
| Storage Temp. | Room Temperature | [1] | The compound is stable under ambient conditions. |
| Solubility | Insoluble in water | [5] | Benzonitrile itself has very low water solubility (<0.5 g/100 mL).[5] Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Chemical Properties and Reactivity
Functional Group Analysis
-
Benzonitrile: The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the meta position. The nitrile itself is a key functional group, susceptible to hydrolysis (acidic or basic) to form a carboxylic acid or partial hydrolysis to an amide. It can also be reduced to a primary amine (benzylamine derivative).[5]
-
Thiazole Ring: The thiazole ring is an electron-rich heterocycle. The sulfur atom can be oxidized, and the ring can participate in various coupling reactions. The methyl group at position 4 can potentially undergo condensation reactions under specific basic conditions.
Spectral Data Interpretation
While specific spectral data for this compound is not publicly available in comprehensive databases, its characteristic features can be predicted based on its structure and data from analogous compounds.[6][7]
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (around 7.5-8.0 ppm) corresponding to the four protons of the para-substituted benzene ring, likely as two distinct doublets.[7] A singlet for the thiazole proton would appear, along with a singlet for the methyl group protons (around 2.5 ppm).
-
¹³C NMR: The spectrum would display characteristic signals for the nitrile carbon (around 118-120 ppm), multiple signals for the aromatic and thiazole carbons (120-155 ppm), and a signal for the methyl carbon in the aliphatic region (around 15-20 ppm).[6][7]
-
IR Spectroscopy: Key absorption bands would include a sharp, strong peak around 2220-2230 cm⁻¹ for the C≡N stretch of the nitrile group.[8][9] Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ fingerprint region.[8]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 200. Fragmentation would likely involve the loss of HCN or cleavage at the bond connecting the two rings.[8][10]
Synthetic Approach: A Representative Workflow
While multiple synthetic routes exist, a common and robust strategy for constructing bi-aryl systems like 4-(4-Methylthiazol-5-yl)benzonitrile is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This approach offers high yields and functional group tolerance.
Experimental Protocol: Suzuki Cross-Coupling
-
Reactant Preparation: To an oven-dried reaction vessel, add 4-cyanophenylboronic acid (1.1 equivalents), 5-bromo-4-methylthiazole (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (2.0 equivalents).
-
Reaction Execution: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the mixture with vigorous stirring to a temperature of 80-100 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(4-Methylthiazol-5-yl)benzonitrile.
Caption: Generalized workflow for Suzuki cross-coupling synthesis.
Applications in Research and Drug Development
4-(4-Methylthiazol-5-yl)benzonitrile serves as a critical intermediate in the synthesis of more complex molecules. Its structural motifs are relevant in:
-
Medicinal Chemistry: The thiazole ring is a key component in various kinase inhibitors and other therapeutic agents. The benzonitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate pharmacological activity.[11]
-
Organic Electronics: Aromatic and heterocyclic compounds with nitrile functionalities are explored for their electronic properties in the development of organic light-emitting diodes (OLEDs) and other semiconductor materials.
Safety and Handling
As a laboratory chemical, 4-(4-Methylthiazol-5-yl)benzonitrile should be handled with appropriate care.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.[12][13]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If irritation persists, seek medical attention.[14]
References
-
Manpick Laboratories Private Limited. 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile. IndiaMART. Available at: [Link]
-
PubChem. 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information. Royal Society of Chemistry. Available at: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]
-
PubChem. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzonitrile. Cole-Parmer. Available at: [Link]
-
Wikipedia. Benzonitrile. Wikimedia Foundation. Available at: [Link]
-
ResearchGate. Scheme 1. Protocol for the synthesis of 4-methylthiazole-5-carboxylic... ResearchGate. Available at: [Link]
- Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid. Google.
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University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. Available at: [Link]
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ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]
- Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Google.
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The Organic Chemistry Tutor. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]
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